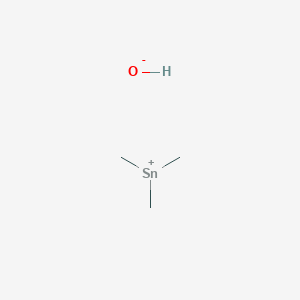

Me3SnOH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Me3SnOH is a useful research compound. Its molecular formula is C3H10OSn and its molecular weight is 180.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Infrared and Mössbauer Studies on Adducts : Me3SnOH has been synthesized in solid adducts such as this compound · Me3 SnNCO, this compound · Me3SnNCS, and others. These compounds were investigated using infrared and Mossbauer spectroscopy, revealing structures probably consisting of polymeric chains with hydroxyl and pseudohalide groups bridging pentacoordinate tin atoms. The trimethyl derivatives particularly showed evidence of hydrogen bonding between adjacent chains (Bertazzi, Alonzo, Bianca, & Stocco, 1975).

MEMS Technology : Although not directly involving this compound, research in MEMS (Micro-Electro-Mechanical Systems) technology has implications for its use. Precise control of silicon profiles in MEMS could potentially be applied to similar precise control in reactions involving this compound (Negi & Bhandari, 2013).

Microbial Electrosynthesis (MES) : Research in MES, which uses electricity to drive chemical production, could be relevant to this compound applications, especially where electrosynthesis processes are concerned (Patil, Gildemyn, Pant, Zengler, Logan, & Rabaey, 2015).

Synthesis of Porphyrin Derivatives : this compound has been used in the synthesis of A3B-type meso-(4-carboxyphenyl) porphyrins. The use of microwave-assisted hydrolysis of this compound proves its utility in synthesizing such compounds efficiently (Presolski, van der Weegen, Wiesfeld, & Meijer, 2014).

Adduct of Trimethyltin Chloride and Trimethyltin Hydroxide : The structure of the adduct Me3SnCl·this compound·H2O, an intermediate in Me3SnCl hydrolysis, was investigated. This study provides insights into the chemical interactions and structural properties of this compound in combination with other compounds (Lerner, Haghiri Ilkhechi, Bolte, & Wagner, 2005).

Propiedades

IUPAC Name |

trimethylstannanylium;hydroxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.H2O.Sn/h3*1H3;1H2;/q;;;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZNYUDKNVNEMV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn+](C)C.[OH-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10OSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-24-6 |

Source

|

| Record name | Stannane, hydroxytrimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Azaspiro[2.3]hexane;oxalic acid](/img/structure/B8064607.png)

![Oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B8064610.png)

![1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B8064653.png)

![N-(tert-Butoxycarbonyl)-N-[2-(trimethylsilyl)ethoxymethyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)thiazole-2-amine](/img/structure/B8064661.png)